molecular formula C14H11N2O2+ B12651454 3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol CAS No. 80414-68-2

3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol

Cat. No.: B12651454
CAS No.: 80414-68-2
M. Wt: 239.25 g/mol
InChI Key: LSTBESQBKXXJNB-UHFFFAOYSA-O
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Description

3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol is a complex organic compound that features a quinoline core substituted with a pyridinyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyridinyl-substituted molecules. Examples include:

  • 2,4-quinolinediol
  • 3-pyridinyl-quinoline
  • Hydroxyquinolines

Uniqueness

What sets 3-(1lambda(5)-Pyridin-1-yl)-2,4-quinolinediol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

CAS No.

80414-68-2

Molecular Formula

C14H11N2O2+

Molecular Weight

239.25 g/mol

IUPAC Name

4-hydroxy-3-pyridin-1-ium-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H10N2O2/c17-13-10-6-2-3-7-11(10)15-14(18)12(13)16-8-4-1-5-9-16/h1-9H,(H-,15,17,18)/p+1

InChI Key

LSTBESQBKXXJNB-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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